2-Bromo-2-nitroéthanol

Vue d'ensemble

Description

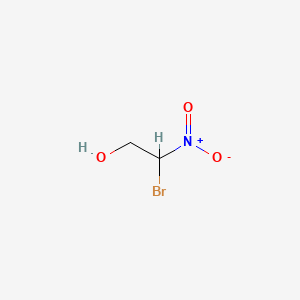

2-Bromo-2-nitroethanol is an organic compound with the molecular formula C₂H₄BrNO₃. It is characterized by the presence of both a bromine atom and a nitro group attached to an ethanol backbone. This compound is known for its bactericidal properties and is used in various applications, including as a preservative in food and pharmaceutical products .

Applications De Recherche Scientifique

2-Bromo-2-nitroethanol has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations.

Industry: Utilized as a preservative in food products and as a biocide in industrial water systems.

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-2-nitroethanol is believed to be thiol-containing dehydrogenase enzymes that are membrane-bound . These enzymes play a crucial role in various metabolic processes within the cell.

Mode of Action

2-Bromo-2-nitroethanol is proposed to generate biocide-induced bacteriostasis followed by a growth at an inhibited rate in bacteria, via two distinct reactions between the compound and essential thiols within the bacterial cell . Under aerobic conditions, 2-Bromo-2-nitroethanol catalyzes the oxidation of thiol groups, such as cysteine, to disulfides .

Pharmacokinetics

It is known that the compound is highly soluble in water . After administration of a single oral dose to rats, over 60% of the administered dose was recovered from the urine during the first 12 hours after dosing . The bioavailability in rats after a single oral dose was estimated to be at least 75% .

Result of Action

The molecular and cellular effects of 2-Bromo-2-nitroethanol’s action are largely related to its antimicrobial properties. It is believed to cause inhibition of thiol-containing dehydrogenase enzymes, resulting in cell leakage and eventual collapse .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2-nitroethanol. It is moderately toxic to most fauna and flora, and is also moderately toxic if ingested . It is a recognized irritant . The compound is used mainly for non-food/feed purposes, including in air conditioning systems, humidifying systems, water cooling, and industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Bromo-2-nitroethanol involves the reaction of 2-nitroethanol with bromine in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at low temperatures (between -10°C and 0°C) to ensure high yield and purity. The process involves the following steps :

- 2-Nitroethanol is added to a reaction flask equipped with a mechanical stirrer.

- A 25% aqueous solution of sodium hydroxide is slowly added while maintaining the temperature between -10°C and 0°C.

- Bromine is then added dropwise to the reaction mixture.

- After the reaction is complete, the product is isolated by vacuum distillation and purified by distillation separation.

Industrial Production Methods

Industrial production of 2-Bromo-2-nitroethanol often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining precise reaction conditions and improving overall yield and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-2-nitroethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-nitroethanol.

Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, such as using hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous medium.

Reduction: Hydrogen gas with palladium catalyst.

Oxidation: Potassium permanganate in acidic medium.

Major Products Formed

Substitution: 2-Nitroethanol.

Reduction: 2-Bromo-2-aminoethanol.

Oxidation: 2-Bromo-2-nitroacetaldehyde.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-2-nitropropane-1,3-diol (Bronopol): Another bromonitro compound with similar bactericidal properties.

2-Nitroethanol: Lacks the bromine atom but shares the nitro group and hydroxyl group.

2-Bromoethanol: Contains the bromine atom and hydroxyl group but lacks the nitro group.

Uniqueness

2-Bromo-2-nitroethanol is unique due to the presence of both a bromine atom and a nitro group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, particularly in fields requiring strong bactericidal properties.

Activité Biologique

2-Bromo-2-nitroethanol (C2H4BrNO3) is a compound that has garnered interest due to its biological activity, particularly as a biocide and its implications in toxicity. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

2-Bromo-2-nitroethanol is characterized by the presence of a bromine atom and a nitro group attached to an ethanol backbone. Its molecular structure can be represented as follows:

- Molecular Formula : C2H4BrNO3

- CAS Number : 5437-60-5

Biological Activity

1. Antimicrobial Properties

2-Bromo-2-nitroethanol exhibits significant antimicrobial activity, making it a useful biocide in various applications, including cosmetics and industrial products. It acts by disrupting cellular processes in bacteria, leading to cell death. Studies have shown that it is effective against a range of microorganisms, including Gram-positive and Gram-negative bacteria .

2. Mechanism of Action

The mode of action involves the release of formaldehyde upon decomposition, which is known to react with amino acids in proteins, forming cross-links that can inhibit cellular functions . The degradation products, such as bromonitromethane and 2-bromoethanol, may also contribute to its biological effects .

Acute Toxicity

Acute toxicity studies indicate that high concentrations of 2-bromo-2-nitroethanol can lead to severe health effects. For instance, inhalation studies in rats demonstrated symptoms such as respiratory distress and dermatitis at elevated exposure levels .

Case Study: Neuropathological Effects

A notable case involved a patient who ingested a topical antiseptic containing this compound. The patient developed bilateral putaminal necrosis due to chronic exposure, highlighting the potential neurotoxic effects associated with prolonged ingestion of products containing 2-bromo-2-nitroethanol .

Cytotoxicity and Genotoxicity

In vitro studies have shown that 2-bromo-2-nitroethanol can induce cytotoxic effects in mammalian cells. The V79/HPRT test indicated clear cytotoxicity at concentrations ranging from 1 to 27 µg/ml, suggesting a genotoxic potential . Additionally, chromosome aberration studies revealed clastogenic effects under specific conditions .

Table 1: Summary of Toxicological Effects

| Study Type | Concentration (mg/l) | Observed Effects |

|---|---|---|

| Inhalation Study | 0.588 | Red lungs, dermatitis, ulceration |

| V79/HPRT Test | 1 - 27 | Cytotoxicity observed |

| Chromosome Aberration Study | 30 | Clastogenic effect noted |

Table 2: Antimicrobial Efficacy Against Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/ml |

| Escherichia coli | < 15 µg/ml |

| Pseudomonas aeruginosa | < 20 µg/ml |

Propriétés

IUPAC Name |

2-bromo-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrNO3/c3-2(1-5)4(6)7/h2,5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGGHUMVMTWCANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([N+](=O)[O-])Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896850 | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5437-60-5 | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-2-nitroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-2-NITROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FA22WV2B2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-bromo-2-nitroethanol degrade in an aqueous basic environment?

A1: Research has shown that 2-bromo-2-nitroethanol decomposes in aqueous base through four concurrent pathways. These pathways lead to the formation of various products, including tris(hydroxymethyl)nitromethane, glycolic acid, formic acid, methanol, and 2,2-dinitroethanol. [] Interestingly, this degradation also releases nitrite (NO2-) and bromide (Br-) ions, but not hypobromite (BrO-) ions. []

Q2: Is 2-bromo-2-nitroethanol toxic? How does its toxicity compare to other bronopol degradation products?

A2: Yes, 2-bromo-2-nitroethanol exhibits acute toxicity to the marine bacterium Vibrio fischeri. [] Studies using the Vibrio fischeri luminescence inhibition test revealed that it has an EC50 value of 4.21 mg/L. [] In comparison to other bronopol transformation products tested, 2-bromo-2-nitroethanol is more toxic than bronopol itself (EC50 = 19.19 mg/L), formaldehyde (EC50 = 51.44 mg/L), and 2-bromoethanol (EC50 > 5000 mg/L), but less toxic than bromonitromethane (EC50 = 3.01 mg/L). []

Q3: Can the presence of 2-bromo-2-nitroethanol and other bronopol degradation products impact the overall environmental risk of bronopol?

A3: Yes, research suggests that the transformation of bronopol into its degradation products, including 2-bromo-2-nitroethanol, could increase its overall ecological risk. [] Studies indicate that synergistic or partially additive toxic interactions can occur when 2-bromo-2-nitroethanol, bromonitromethane, and other bronopol transformation products are present alongside the parent compound. [] This highlights the importance of considering the toxicity of transformation products when assessing the ecological risk of bronopol and similar preservatives.

Q4: Has 2-bromo-2-nitroethanol been identified in any chemical reactions besides bronopol degradation?

A4: Yes, 2-bromo-2-nitroethanol has been identified as a key intermediate in the reaction of salicylaldehydes with bromonitromethane. [] This reaction, conducted in the presence of an inorganic base, leads to the formation of 2-nitrobenzo[b]furan derivatives. [] Specifically, 2-bromo-2-nitroethanol is formed when bromonitromethane reacts with the aldehyde group of salicylaldehydes. [] This intermediate then undergoes cyclization and dehydration to ultimately yield the 2-nitrobenzo[b]furan products. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.